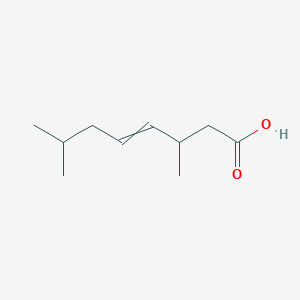
3,7-Dimethyloct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a β-methyl branched acid and a major component isolated from the leaf oils of Pelargonium species . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-4-enoic acid can be synthesized from 6-methyl-5-hepten-2-one through a series of reactions. One common method involves the preparation of 3-hydroxy-3,7-dimethyloct-6-enoic acid from 6-methyl-5-hepten-2-one, followed by cyclization with an acidic catalyst such as boron trifluoride diethyl etherate or iodine . The reaction conditions typically involve the use of alcohols like methanol, ethanol, and 1-propanol to produce the corresponding esters .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical synthesis techniques. The process may include the oxidation of cis- and trans-geraniols to cis- and trans-geranials using Dess-Martin oxidant reagent (DMP), followed by further oxidation to cis- and trans-geranic acids with sodium chlorite (NaClO2) .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of geraniols to geranials and further to geranic acids.
Reduction: Reduction of carboxylic acids to corresponding alcohols.
Substitution: Formation of esters and ethers from carboxylic acids.
Common Reagents and Conditions
Oxidation: Dess-Martin oxidant reagent (DMP), sodium chlorite (NaClO2).
Reduction: Alcohols like methanol, ethanol, and 1-propanol.
Substitution: Acyl chlorides, methyl iodide, sodium hydride.
Major Products Formed
Scientific Research Applications
3,7-Dimethyloct-4-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-4-enoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their cellular processes . The compound’s antimicrobial and anti-inflammatory properties are attributed to its ability to modulate the activity of specific enzymes and signaling pathways .
Comparison with Similar Compounds
3,7-Dimethyloct-4-enoic acid can be compared with other similar compounds, such as:
3-Hydroxy-3,7-dimethyloct-6-enoic acid: Similar structure but contains a hydroxyl group.
3-Hydroxy-2,2,3,7-tetramethyloct-6-enoic acid: Contains additional methyl groups.
Linalool oxide: Contains a tetrahydropyran ring and is used in the perfume industry.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields.
Properties
CAS No. |
61521-12-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethyloct-4-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4,6,8-9H,5,7H2,1-3H3,(H,11,12) |
InChI Key |
OIUGMTRDEHDNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


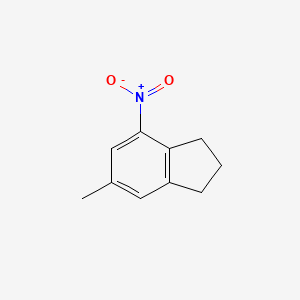
![2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol](/img/structure/B14574692.png)
![1,10-Dihydro-2H-indolo[2,3-b][1,8]naphthyridine-2-thione](/img/structure/B14574697.png)
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)
![2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14574722.png)
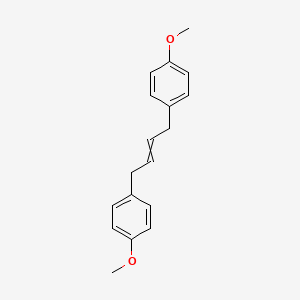
![7,8-Dichloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14574731.png)
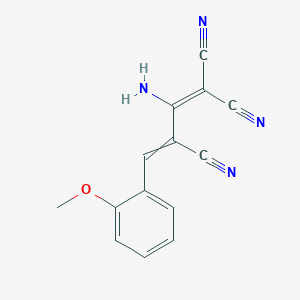
![N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine](/img/structure/B14574744.png)
![4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14574757.png)
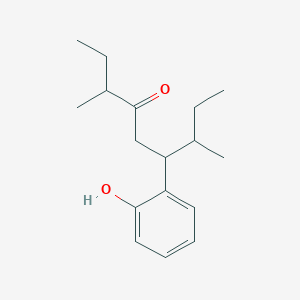
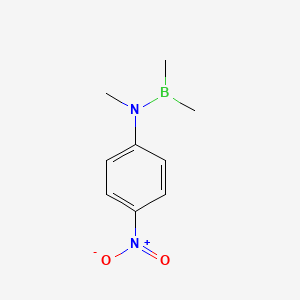
![3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14574774.png)
![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)
